2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde
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Description
“2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It’s part of the larger family of imidazo[1,2-a]pyridines, which are important structural motifs found in numerous bioactive molecules . The trifluoromethyl group and the pyridine moiety in the compound contribute to its unique physicochemical properties .
Scientific Research Applications
Synthesis Methods and Catalytic Applications
Synthesis of 2-Triazolyl-Imidazo[1,2-a]pyridine : Utilizing a one-pot three-component reaction, 2-triazolyl imidazo[1,2-a]pyridine derivatives were synthesized using a nano copper oxide assisted click-catalyst. This approach is noted for its recyclability, high yields, and wide substrate scope, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Bagdi, Basha, & Khan, 2015).
Cadmium Chloride Complex Synthesis : The reaction between 2-amino-ethylaminoethanol and pyridine-2-carbaldehyde resulted in the creation of a novel imidazo[1,5-a]pyridine derivative, which was used to prepare a cadmium chloride complex. This study contributes to the understanding of metal-complex chemistry involving imidazo[1,5-a]pyridine derivatives (Hakimi et al., 2012).
Aqueous Synthesis and Silver-Catalyzed Aminooxygenation : An aqueous synthesis of methylimidazo[1,2-a]pyridines was achieved without any deliberate addition of catalysts. Additionally, silver-catalyzed aminooxygenation was employed to produce imidazo[1,2-a]pyridine-3-carbaldehydes, showcasing innovative methods in organic synthesis (Mohan, Rao, & Adimurthy, 2013).
Structural and Physical Properties
Molecular Structure Characterization : The molecular structure of certain imidazo[1,2-a]pyridine derivatives, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, was characterized, revealing planar structures and specific hydrogen-bond interactions. These insights are essential for understanding the physical properties and potential applications of these compounds (Fun et al., 2011).
Chiral Compound Synthesis for Asymmetric Catalysis : Planar chiral imidazo[1,5-a]pyridinium salts were synthesized for use in asymmetric catalysis, specifically in rhodium-catalyzed arylation. This research contributes to the development of chiral catalysts in organic synthesis (Wang et al., 2013).
Eco-friendly Synthesis Approaches
Synthesis in Aqueous Medium by Air Oxidation : An environmentally friendly synthesis method for 2-substituted-1H-imidazo[4,5-b]pyridine was developed using water as a medium and air as an oxidant. This approach highlights the growing trend towards greener chemistry practices (Kale, Shaikh, Jadhav, & Gill, 2009).
Copper-Mediated Amination for N-Heterocycle Synthesis : A copper-mediated amination of benzylic C(sp3)–H bonds was employed in a multiple C–N bond-forming strategy, efficiently constructing imidazo[1,5-a]pyridines. This methodology exemplifies the use of transition metals in facilitating complex organic reactions (Xie, Peng, & Zhu, 2016).
properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUVZSBZVZFFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C=O)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde |
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